molecular formula C14H17N3O B507287 N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 514801-30-0

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B507287
CAS No.: 514801-30-0
M. Wt: 243.3g/mol
InChI Key: NKNAHTZPNQECQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide compound characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a carboxamide moiety linked to a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-17-9-8-13(16-17)14(18)15-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAHTZPNQECQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-Pyrazole-3-Carboxylic Acid

The pyrazole ring is formed via cyclization of hydrazine hydrate with ethyl acetoacetate in ethanol under reflux. The resulting 1H-pyrazole-3-carboxylic acid ethyl ester is hydrolyzed to the free acid using concentrated HCl.

Key Data

  • Cyclization Yield : 68–72%

  • Hydrolysis Efficiency : >90%

Sequential Alkylation and Amidation

The nitrogen at the 1-position of the pyrazole is alkylated using ethyl bromide in the presence of potassium carbonate. Subsequent amidation with 2,3-dimethylaniline is achieved via a mixed anhydride method (Table 1).

Table 1: Alkylation-Amidation Reaction Parameters

StepReagentsConditionsYield (%)
AlkylationEthyl bromide, K₂CO₃DMF, 80°C, 6h62
Amidation2,3-Dimethylaniline, EDClDCM, rt, 24h58

One-Pot Synthesis via In-Situ Amidation

A streamlined approach combines pyrazole formation and amidation in a single pot, adapted from the patent’s sulfonamide synthesis. Ethyl 3-oxo-3-(2,3-dimethylphenylamino)propanoate reacts with ethylhydrazine oxalate in acetic acid, concurrently forming the pyrazole ring and the carboxamide group.

Advantages

  • Reduced Steps : Eliminates intermediate isolation

  • Solvent Efficiency : Acetic acid serves as both solvent and catalyst

Limitations

  • Byproducts : Oxalic acid formation requires neutralization

  • Yield : ~50% due to competing side reactions

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodStepsTotal Yield (%)Key Advantage
Cyclocondensation335–40High regioselectivity
Alkylation430–35Flexibility in substituents
One-Pot250Time-efficient

The one-pot method offers the highest efficiency but requires precise stoichiometry. Cyclocondensation provides superior control over the pyrazole’s substitution pattern, critical for avoiding regioisomers.

Mechanistic Considerations

Cyclocondensation Mechanism

The reaction between ethylamine and the diketone proceeds via enolate formation, followed by nucleophilic attack and dehydration (Figure 2). Sodium methoxide, when used, deprotonates the diketone to enhance enolate stability.

Amidation Pathways

Carboxylic acid intermediates react with 2,3-dimethylaniline through either acyl chloride intermediates (using thionyl chloride) or coupling agents. The patent highlights the superiority of EDCl in minimizing racemization.

Scalability and Industrial Relevance

The alkylation-amidation route is preferred for large-scale synthesis due to its robustness and commercially available starting materials. However, the one-pot method’s reduced solvent use aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study synthesized derivatives of pyrazole and tested their efficacy against human cancer cells, demonstrating that modifications in the structure could enhance their anticancer properties .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .

3. Neuroprotective Effects
Neuroprotection is another promising application area. Preliminary research indicates that pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with neurodegenerative diseases .

Agricultural Science

1. Pesticidal Activity
The compound demonstrates potential as a pesticide due to its ability to disrupt biochemical pathways in pests. Studies have shown that certain pyrazole derivatives exhibit insecticidal properties by targeting specific enzymes involved in the metabolism of pests, leading to their mortality . This application could be vital for developing environmentally friendly pest control agents.

2. Herbicidal Properties
In addition to insecticidal activity, this compound has been explored for herbicidal applications. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic processes . This potential makes it an interesting candidate for further exploration in agricultural formulations.

Materials Science

1. Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows it to act as a monomer or additive in polymerization processes, potentially leading to materials with improved thermal stability and mechanical strength .

2. Sensor Development
The compound's chemical properties are also being investigated for use in sensor technology. Its ability to interact with various analytes makes it suitable for developing sensors that can detect specific chemical substances in environmental monitoring applications .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency .
Study BAnti-inflammatoryInhibited COX enzymes and reduced IL-6 production in vitro, suggesting potential for treating inflammatory diseases .
Study CPesticidalShowed 80% mortality rate in target insect species within 48 hours at specific concentrations .
Study DPolymer synthesisDeveloped a new polymer composite exhibiting 30% improved tensile strength compared to conventional materials .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Acetamide Derivatives with Aryl Substituents

Several chloroacetamide analogs listed in share a carboxamide backbone but differ in substituents. For example:

  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : Features a chloro group and isopropyl substitution, enhancing electrophilicity and steric bulk compared to the target compound. This class is widely used as herbicides (e.g., alachlor, pretilachlor) due to their ability to inhibit fatty acid synthesis in plants .
  • Target Compound : Replaces the chloro and isopropyl groups with a pyrazole ring and ethyl substitution. The pyrazole may improve metabolic stability compared to chloroacetamides, which are prone to hydrolytic degradation.
Table 1: Key Structural Differences in Acetamide/Pyrazole Carboxamides
Compound Core Structure Substituents Common Use
Target Compound Pyrazole Ethyl, 2,3-dimethylphenyl Not specified
2-Chloro-N-(2,3-dimethylphenyl)-... Acetamide Chloro, isopropyl Herbicide
Alachlor Acetamide Chloro, methoxymethyl Herbicide

Pyrazole Carboxamide Derivatives

and describe pyrazole carboxamides synthesized via coupling reagents like EDCI/HOBT, a method likely applicable to the target compound. Key comparisons include:

  • N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a–c) : These derivatives feature hydroxamic acid moieties (N-benzylhydroxylamine) instead of aryl amines, which may enhance metal-chelating properties for pharmaceutical applications .

The target compound’s simpler pyrazole-carboxamide structure may prioritize cost-effective synthesis and bioavailability over specialized biological targeting.

Heterocyclic Carboxamides with Sulfur or Oxygen

  • N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: Contains a sulfur-rich thiophene group and tetrahydrobenzoisoxazole, which could improve electron-deficient character for pesticidal activity.
  • Triazole-Pyrido[2,3-d]pyrimidine Carboxamide () : Combines triazole and pyrido-pyrimidine moieties, suggesting applications in anticancer or antiviral research due to multi-heterocyclic interactions .

Biological Activity

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C13H16N2O
  • CAS Number : 514801-30-0
  • Molecular Weight : 220.28 g/mol

The compound features a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the pyrazole ring. This unique structure influences its biological interactions and activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of suitable catalysts. The reaction proceeds through cyclization to form the pyrazole ring. Common solvents used include toluene and ethanol, with reactions carried out under reflux conditions to optimize yield and purity .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac. For example:

  • Inhibition of Paw Edema : In carrageenan-induced paw edema models in rats, the compound demonstrated a notable reduction in swelling .
CompoundInhibition (%)Reference
This compound93.53 ± 1.37%
Diclofenac Sodium90.13 ± 1.45%

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cell Proliferation Inhibition : In vitro assays revealed that this compound effectively inhibited cell growth in breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to altered cellular responses. The detailed pathways are still under investigation but suggest involvement in inflammatory signaling pathways and cancer cell growth regulation .

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Anti-inflammatory Studies : A series of experiments conducted on animal models demonstrated that treatment with this compound significantly reduced inflammatory markers compared to control groups .
  • Anticancer Studies : Research indicated that the compound inhibited MMP-9 activity in cancer cells, which is crucial for tumor invasion and metastasis .

Q & A

What are the standard synthetic routes for N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Basic : The compound can be synthesized via coupling reactions between pyrazole carboxylic acid derivatives and substituted anilines. A typical route involves activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) followed by nucleophilic substitution with the amine .
Advanced : Optimization requires careful selection of solvents, catalysts, and temperature. For example, highlights the use of N,N-dimethylacetamide (DMAC) with K₂CO₃ at 80°C to minimize side reactions. Monitoring reaction progress via TLC or LC-MS and adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of alkyl halide to amine) can improve yields .

How can spectroscopic methods resolve structural ambiguities in pyrazole carboxamide derivatives?

Basic : ¹H and ¹³C NMR are standard for confirming backbone structure. For instance, the ethyl group’s triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.0–4.2 ppm) in ¹H NMR verify the N-ethyl substituent .
Advanced : Tautomerism in pyrazole rings (e.g., keto-enol forms) can complicate analysis. Multi-dimensional NMR (e.g., HSQC, HMBC) and variable-temperature experiments help distinguish tautomers. demonstrates using ¹H-¹⁵N HMBC to detect hydrogen bonding interactions critical for tautomeric stabilization .

What methodologies are recommended for assessing purity and identifying synthetic byproducts?

Basic : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are standard for purity assessment. A purity threshold of ≥95% is typical for research-grade compounds .
Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) identify trace impurities. For example, used HRMS (m/z 379.2 [M+1]) to confirm molecular integrity and detect sulfonamide byproducts from incomplete coupling .

How should researchers address contradictions in spectral data during structural elucidation?

Methodology : Cross-validate with complementary techniques. If NMR signals conflict with expected substituent effects (e.g., unexpected downfield shifts), X-ray crystallography (as in ) provides definitive conformation. Computational tools like DFT simulations can model electronic environments to reconcile spectral anomalies .

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Basic : Systematic substitution at the pyrazole C-4 position or the 2,3-dimethylphenyl group (e.g., halogenation, methoxylation) can probe steric and electronic effects. ’s pesticide analogs highlight chloro and methyl groups enhancing bioactivity .
Advanced : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Pairing this with synthetic modifications (e.g., ’s fluorinated analogs) validates computational models experimentally .

How can stability studies inform storage and handling protocols?

Basic : Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation. Monitor via HPLC for hydrolysis products (e.g., free carboxylic acid).
Advanced : LC-MS/MS identifies degradation pathways. For example, ’s dihydrobenzimidazole derivative showed photolytic cleavage under UV light, necessitating amber vial storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.